CDP-3,6-dideoxy-alpha-D-mannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

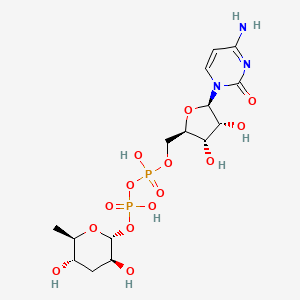

CDP-3,6-dideoxy-alpha-D-mannose is a CDP-3,6-dideoxy-D-mannose in which the anomeric centre of the sugar component has alpha-configuration. It derives from an alpha-tyvelopyranose. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Biosynthesis Pathways

CDP-3,6-dideoxy-alpha-D-mannose is a precursor for several important biochemical pathways. It is primarily utilized in the synthesis of dideoxy sugars that are integral to the structure of bacterial polysaccharides.

- Colitose Synthesis : The compound is a precursor for colitose, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. CDP-paratose synthase catalyzes the conversion of this compound into paratose, which is crucial for bacterial survival and pathogenicity .

- Capsular Polysaccharides : In certain bacteria, this compound is involved in the biosynthesis of capsular polysaccharides. These polysaccharides are essential for bacterial virulence as they help evade host immune responses .

Enzymatic Reactions

The compound serves as a substrate in various enzymatic reactions that modify sugar nucleotides.

- Epimerization : Enzymes such as CDP-paratose-2-epimerase utilize this compound to produce different sugar derivatives through epimerization processes. This reaction is significant for generating diverse glycan structures necessary for cellular functions and interactions .

- Synthesis of GDP-Perosamine : In studies involving Vibrio species, this compound has been shown to be converted into GDP-perosamine through a series of enzymatic steps involving RfbA and RfbE proteins. This pathway illustrates the versatility of this compound in synthesizing complex sugar structures .

Microbial Pathogenesis

Research has demonstrated that this compound plays a vital role in microbial pathogenesis.

- Virulence Factor : The synthesis of polysaccharides from this nucleotide sugar contributes to the virulence factors of pathogens like Salmonella and E. coli. These organisms utilize capsular polysaccharides to enhance their ability to evade host immune responses .

Potential Therapeutic Applications

Given its role in microbial virulence and polysaccharide synthesis, this compound may have potential applications in developing therapeutics against bacterial infections.

- Targeting Pathogen Synthesis : Inhibitors designed to block the enzymes that utilize this compound could potentially reduce the virulence of pathogenic bacteria by disrupting their ability to synthesize critical polysaccharides .

Research Methodologies

The study of this compound involves various methodologies:

Analyse Des Réactions Chimiques

Table 1: Key Enzymatic Reactions

Substrate Specificity and Catalytic Efficiency

-

Hydrogen Bonding Requirements : The 3-OH group is critical for substrate binding. CDP-3-deoxy-D-glucose shows no activity due to disrupted hydrogen bonding at C3, while 6-deoxy derivatives (e.g., CDP-6-deoxy-D-glucose) retain ~5x higher activity than non-deoxygenated substrates .

-

Kinetic Parameters : The k<sub>cat</sub> for CDP-d-glucose epimerization is ~1.0 min<sup>−1</sup> at pH 7.5 and 60°C. Equilibrium favors CDP-d-mannose with a CDP-d-mannose/CDP-d-glucose ratio of 0.67 ± 0.1 .

Biochemical Roles in Bacterial Systems

-

Polysaccharide Biosynthesis : This nucleotide sugar is a precursor for capsular polysaccharides in pathogens like Salmonella enteritidis and Yersinia pseudotuberculosis, contributing to virulence .

-

Glycosylation Pathways : It participates in glycosyltransferase reactions, forming glycosidic bonds in cell wall components. For example, GDP-3,6-dideoxy-heptoses are incorporated into lipopolysaccharides .

Mechanistic Insights from Structural Studies

-

Active-Site Architecture : The enzyme’s active site features conserved residues (e.g., Tyr<sup>179</sup> and Glu<sup>157</sup> in human GDP-mannose dehydratase) that enable syn 1,4-elimination via acid-base catalysis .

-

Thermostability : Enzymes like the Thermus atlanticus epimerase retain activity at 70°C and pH 9.5, reflecting adaptations to extreme environments .

Chemical Stability and Reactivity

Propriétés

Formule moléculaire |

C15H25N3O14P2 |

|---|---|

Poids moléculaire |

533.32 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14-/m1/s1 |

Clé InChI |

JHEDABDMLBOYRG-LLWSESFUSA-N |

SMILES isomérique |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

SMILES canonique |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.